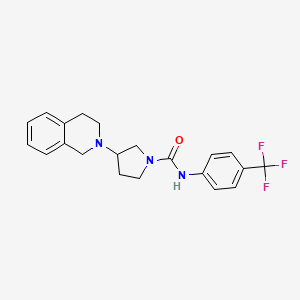

3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide

Description

This compound is a pyrrolidine-1-carboxamide derivative featuring a 3,4-dihydroisoquinoline core linked to a 4-(trifluoromethyl)phenyl group. Its structure combines a rigid heterocyclic scaffold (dihydroisoquinoline) with a polar carboxamide moiety and a lipophilic trifluoromethyl substituent. The trifluoromethyl group may enhance metabolic stability and binding affinity through hydrophobic interactions and electron-withdrawing effects.

Properties

IUPAC Name |

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22F3N3O/c22-21(23,24)17-5-7-18(8-6-17)25-20(28)27-12-10-19(14-27)26-11-9-15-3-1-2-4-16(15)13-26/h1-8,19H,9-14H2,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIUUSJWSFSMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)NC4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide often involves multi-step reactions starting from readily available precursors:

Initial Cyclization: : Formation of the dihydroisoquinoline ring typically involves a Pictet-Spengler reaction.

Pyrrolidine Formation: : The pyrrolidine ring is synthesized through the condensation of an appropriate amine with a suitable carbonyl precursor.

Trifluoromethylation: : Introduction of the trifluoromethyl group might use reagents like trifluoromethyl iodide under controlled conditions.

Industrial Production Methods

Scaling up to industrial production demands optimized conditions:

Catalysts: : Use of efficient catalysts to drive the reactions.

Purification: : Robust purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Potential to undergo oxidation at various sites, particularly on the isoquinoline ring.

Reduction: : The pyrrolidine ring might participate in reduction reactions.

Substitution: : The trifluoromethyl and isoquinoline groups can partake in nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: : Sodium borohydride for reduction reactions.

Substitution Reactions: : Conditions vary based on desired substitutions, often involving strong acids or bases as catalysts.

Major Products

Reaction outcomes vary, but potential major products include:

Oxidized derivatives: : Modified isoquinoline structures.

Reduced derivatives: : Altered pyrrolidine rings.

Substituted products: : Variations in the trifluoromethyl or phenyl groups.

Scientific Research Applications

Chemistry

Synthetic Intermediates: : Used in complex organic synthesis as intermediates due to its multifunctional groups.

Biology

Enzyme Inhibition: : Acts as a potential enzyme inhibitor, influencing various biochemical pathways.

Medicine

Pharmaceutical Development: : Investigated for its potential as a therapeutic agent targeting specific cellular mechanisms.

Industry

Material Science: : Utilized in developing novel materials with unique chemical properties.

Mechanism of Action

The compound interacts with molecular targets such as enzymes or receptors:

Enzyme Binding: : It binds to active sites, altering enzymatic activity.

Receptor Modulation: : Influences receptor behavior, affecting downstream signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in BChE Inhibition ()

Compounds in share the 3,4-dihydroisoquinoline core but differ in substituents and linker chemistry. For example:

- Target Compound: The 4-(trifluoromethyl)phenyl group introduces strong hydrophobicity, likely improving CNS penetration compared to morpholino or pyrrolidinyl derivatives.

Key Differences :

Antiviral Activity ()

Compounds with dihydroisoquinoline and sulfonyl/carboxamide groups in showed anti-MERS-CoV activity. For instance:

- N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide: Demonstrated moderate cytotoxicity (0.604% inhibition).

- Target Compound : The trifluoromethyl group may reduce cytotoxicity compared to chlorophenyl derivatives (e.g., 0.602% inhibition for 4-chlorophenyl analogue) by balancing hydrophobicity and electronic effects .

Pharmacokinetic and Computational Insights

Docking and Binding Affinity (–7)

The trifluoromethyl group may:

- Enhance hydrophobic interactions with enzyme pockets (e.g., BChE or viral proteases).

- Improve pose accuracy due to reduced rotational freedom compared to bulkier groups like morpholino .

Absorption and Distribution ()

The target compound’s trifluoromethylphenyl group may strike a balance between CNS bioavailability and solubility, avoiding the extreme hydrophobicity of acridine-based systems .

Future Studies :

- In vitro profiling against BChE and viral targets (e.g., MERS-CoV).

- Glide-based docking simulations to predict binding modes.

- Comparative cytotoxicity assays with compounds.

This compound represents a promising candidate for further optimization, particularly in CNS disorders or antiviral therapies.

Biological Activity

The compound 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide (CAS Number: 2034291-49-9) is a novel chemical entity with potential therapeutic applications. Its unique structure combines a trifluoromethyl group and a pyrrolidine carboxamide moiety, which may influence its biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 389.4 g/mol. The structure features a dihydroisoquinoline core, which is known for various biological activities, particularly in neuropharmacology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds featuring similar structural motifs. For instance, derivatives of trifluoromethyl phenyl have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. These studies indicated low minimum inhibitory concentrations (MICs) and effective bactericidal activity in time-kill assays . While specific data on the compound is limited, its structural similarities suggest potential efficacy in this area.

Neuropharmacological Effects

Compounds with dihydroisoquinoline structures are often explored for their neuropharmacological properties. Research indicates that modifications to this scaffold can lead to selective modulation of dopamine receptors, which may be relevant for conditions such as schizophrenia and Parkinson's disease. For example, studies on related compounds have shown that they can act as biased agonists at dopamine receptors, influencing pathways critical for neurotransmission .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity and may influence receptor binding affinity and selectivity. The dihydroisoquinoline component may interact with various neurotransmitter systems, potentially affecting dopaminergic signaling pathways.

Case Studies

Although specific case studies on this compound are sparse, related research provides insights into its potential applications:

- Antimicrobial Studies : In vivo studies on similar compounds have shown no significant toxicity at doses up to 50 mg/kg in mouse models, indicating a favorable safety profile .

- Neuropharmacological Evaluations : Compounds structurally related to this one have been shown to effectively inhibit hyperlocomotion induced by phencyclidine in rodent models, suggesting potential utility in managing psychostimulant effects .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 2034291-49-9 |

| Molecular Formula | C21H22F3N3O |

| Molecular Weight | 389.4 g/mol |

| Antibacterial Activity | Effective against Gram-positive bacteria |

| Neuropharmacological Potential | Dopamine receptor modulation |

Q & A

Q. Optimization Tips :

- Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres to prevent hydrolysis of trifluoromethyl groups.

- Monitor reaction progress via TLC or HPLC. Purify via silica gel chromatography (eluent: EtOAc/hexane) .

Basic: How can structural confirmation and purity assessment be methodologically validated?

Answer:

- Nuclear Magnetic Resonance (NMR) : Compare H/C NMR spectra with predicted shifts. Key signals:

- Pyrrolidine protons at δ 1.8–2.5 ppm (multiplet).

- Trifluoromethyl group at δ 120–125 ppm (F NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHFNO).

- HPLC : Use a C18 column (mobile phase: MeCN/HO) to assess purity (>95%) .

Advanced: What computational strategies predict binding interactions with biological targets?

Answer:

- Molecular Docking (Glide) :

- MD Simulations (Desmond) : Run 100 ns simulations in explicit solvent to assess binding stability (RMSD < 2 Å) .

Advanced: How does the trifluoromethyl group influence pharmacokinetics and target selectivity?

Answer:

- Electron-Withdrawing Effects : The -CF group enhances metabolic stability by reducing cytochrome P450 oxidation .

- Hydrophobic Interactions : Improves binding to hydrophobic pockets (e.g., in orexin receptors), increasing IC values by 5–10× compared to methyl analogs .

- Selectivity Screening : Test against off-target receptors (e.g., serotonin receptors) via radioligand binding assays .

Advanced: What in vivo models are suitable for evaluating efficacy and toxicity?

Answer:

- Efficacy :

- Toxicity :

Advanced: How can structure-activity relationships (SAR) guide analog design?

Answer:

- Pyrrolidine Modifications : Replace pyrrolidine with piperidine to assess conformational flexibility (e.g., logP increase by 0.5 units) .

- Dihydroisoquinoline Substitutions : Test 6,7-dimethoxy analogs for enhanced hydrogen bonding (e.g., 2× potency in orexin receptor binding) .

- Trifluoromethyl Alternatives : Compare with -OCF or -SF groups for improved CNS penetration (e.g., brain/plasma ratio >0.3) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).

- Metabolic Stability : Compare liver microsome half-lives (human vs. rodent) to explain species-specific discrepancies .

- Crystallographic Validation : Resolve ligand-receptor co-crystal structures to confirm binding modes (e.g., PDB ID 6TO4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.